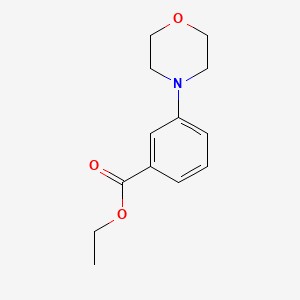

Ethyl 3-morpholinobenzoate

説明

Ethyl 3-morpholinobenzoate (C₁₃H₁₇NO₃) is a benzoate ester derivative featuring a morpholine ring at the 3-position of the benzene core. Its molecular weight is 227.28 g/mol, and it is synthesized via esterification or substitution reactions, achieving yields up to 78% under optimized conditions . Key characterization data includes:

- 1H NMR (CDCl₃): δ 7.60–7.57 (m, 1H), 7.55 (d, J = 7.6 Hz, 1H), 7.33 (t, J = 7.9 Hz, 1H), 4.37 (q, J = 7.1 Hz, 2H), 3.82–3.90 (m, 4H, morpholine), 3.15–3.23 (m, 4H, morpholine), 1.39 (t, J = 7.1 Hz, 3H, CH₂CH₃) .

- ESI-MS: m/z 236.1 [M+H]⁺ .

The morpholine substituent enhances solubility in polar solvents and influences electronic properties, making it a versatile intermediate in medicinal chemistry and material science .

特性

分子式 |

C13H17NO3 |

|---|---|

分子量 |

235.28 g/mol |

IUPAC名 |

ethyl 3-morpholin-4-ylbenzoate |

InChI |

InChI=1S/C13H17NO3/c1-2-17-13(15)11-4-3-5-12(10-11)14-6-8-16-9-7-14/h3-5,10H,2,6-9H2,1H3 |

InChIキー |

ANUBZBWRKOUJRV-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC(=CC=C1)N2CCOCC2 |

製品の起源 |

United States |

類似化合物との比較

Methyl 3-Morpholinobenzoate (C₁₂H₁₅NO₃)

- Molecular Weight: 221.25 g/mol .

- Methyl esters are generally less hydrolytically stable than ethyl esters due to steric effects .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | ESI-MS ([M+H]⁺) |

|---|---|---|---|---|

| Ethyl 3-morpholinobenzoate | C₁₃H₁₇NO₃ | 227.28 | 78 | 236.1 |

| Methyl 3-morpholinobenzoate | C₁₂H₁₅NO₃ | 221.25 | N/A | N/A |

Substituent Variation on the Benzene Ring

Ethyl 3-(Benzo[d][1,3]dioxol-5-yl)benzoate (15c)

- Structure: Replaces morpholine with a benzodioxol group.

- Molecular Weight: ~286.29 g/mol (estimated).

- Properties: The benzodioxol group increases aromaticity and may enhance π-π stacking interactions, affecting binding affinity in biological targets.

Ethyl 3-[1-(3-Bromoanilino)ethyl]benzoate Hydrochloride

- Structure: Incorporates a 3-bromoanilinoethyl group and exists as a hydrochloride salt.

- Applications: Used in pharmaceuticals and agrochemicals due to the bromine atom’s electron-withdrawing effects, which enhance electrophilic reactivity. The hydrochloride salt improves aqueous solubility .

Complex Derivatives with Additional Functional Groups

Ethyl 3-{[(5-Methyl-3-phenylisoxazol-4-yl)carbonyl]amino}-4-morpholinobenzoate

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing ethyl 3-morpholinobenzoate, and how can purity be verified?

- Methodological Answer : The synthesis typically involves coupling morpholine with a substituted benzoic acid derivative under nucleophilic aromatic substitution conditions. In one protocol, ethyl 3-morpholinobenzoate (15b) was synthesized with a 78% yield using CDCl₃ as the solvent. Purity can be confirmed via NMR (400 MHz, CDCl₃: δ 7.60–7.57 (m, 1H), 3.23–3.15 (m, 4H) for morpholine protons) and ESI-MS (m/z: 313.1 [M+H]) . For purification, column chromatography with ethyl acetate/hexane gradients is recommended.

Q. Which analytical techniques are critical for characterizing ethyl 3-morpholinobenzoate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR resolves substituent positions (e.g., aromatic protons at δ 7.60–7.57 and ethyl ester signals at δ 4.37 (q) and 1.39 (t)) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (m/z 313.1 [M+H]) and detects fragmentation patterns.

- Chromatography : TLC or HPLC to assess purity and monitor reaction progress.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities, solvent effects, or tautomerism. For example, the multiplet at δ 7.60–7.57 in NMR could indicate para-substitution on the benzene ring. Cross-validation using 2D NMR (e.g., -HSQC, COSY) and computational modeling (DFT calculations for predicted chemical shifts) can resolve ambiguities .

Q. What strategies improve yield in morpholine-containing ester derivatives?

- Methodological Answer :

- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution efficiency.

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO improve reaction kinetics.

- Temperature Control : Maintaining 0–5°C during exothermic steps minimizes side reactions, as seen in analogous ester syntheses .

Q. How can researchers design experiments to study the stability of ethyl 3-morpholinobenzoate under varying pH conditions?

- Methodological Answer :

- pH Stability Assay : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics.

- Structural Analysis : Isolate degradation products via LC-MS and characterize using NMR .

Q. What are the challenges in scaling up ethyl 3-morpholinobenzoate synthesis, and how can they be mitigated?

- Methodological Answer :

- Heat Management : Use jacketed reactors for controlled cooling during exothermic steps.

- Purification at Scale : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) or fractional distillation.

- Intermediate Stability : Avoid prolonged exposure to acidic conditions, which may hydrolyze the ester group, as noted in related protocols .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting bioactivity data for ethyl 3-morpholinobenzoate in ferroptosis inhibition studies?

- Methodological Answer : Contradictions may arise from cell line variability or assay conditions. Standardize protocols by:

- Cell Line Validation : Use multiple lines (e.g., HT-1080, HEK293) to confirm target specificity.

- Dose-Response Curves : Generate IC₅₀ values under consistent oxygen levels (e.g., hypoxia vs. normoxia).

- Mechanistic Studies : Perform pull-down assays to verify interaction with NCOA4–FTH1 complexes, as referenced in ferroptosis pathways .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data of ethyl 3-morpholinobenzoate analogs?

- Methodological Answer :

- Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets containing multiple physicochemical descriptors (e.g., logP, molar refractivity).

- Machine Learning : Train models (e.g., random forest) on published datasets to predict activity of novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。